molecular formula C12H14O5 B1295999 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid CAS No. 5333-34-6

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No. B1295999
CAS RN: 5333-34-6
M. Wt: 238.24 g/mol
InChI Key: BUAYFJKMVBIPKA-UHFFFAOYSA-N
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Patent
US05061794

Procedure details

70 g (0.7 mol) of succinic anhydride and 96.6 g (0.7 mol) of veratrol were dissolved in 2000 ml of methylene chloride, and 237 g (1.75 mol) of anhydrous aluminum chloride was added thereto at room temperature. The mixture was stirred at the same temperature for 6 hours. The reaction solution was allowed to stand for 15 hours, and then 1600 ml of 6N hydrochloric acid was dropwise added under stirring. The mixture was stirred for 1 hour, and the organic layer was separated. 300 ml of water was added to the organic layer and adjusted to pH7.5 with a saturated sodium hydrogencarbonate aqueous solution. The water layer was separated, adjusted to pH2.5 with 6N hydrochloric acid and allowed to stand in a refrigerator for 2 days. The precipitated crystals were collected by filtration, washed and dried to obtain 106.8 g (yield: 64%) of 3-(3,4-dimethoxybenzoyl)propionic acid.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[C:8]1([O:16][CH3:17])[C:9](=[CH:12][CH:13]=[CH:14][CH:15]=1)[O:10][CH3:11].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[CH3:11][O:10][C:9]1[CH:12]=[C:13]([CH:14]=[CH:15][C:8]=1[O:16][CH3:17])[C:4]([CH2:3][CH2:2][C:1]([OH:6])=[O:7])=[O:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
96.6 g
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
237 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
1600 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
WAIT
Type
WAIT
Details
to stand for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
300 ml of water was added to the organic layer and adjusted to pH7.5 with a saturated sodium hydrogencarbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
The water layer was separated
WAIT
Type
WAIT
Details
to stand in a refrigerator for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C(=O)CCC(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 106.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.